molecular formula C14H14N2O4S B6646375 2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid

2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid

Cat. No. B6646375
M. Wt: 306.34 g/mol
InChI Key: FNYYUGZGCLTBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid, commonly known as AMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. AMPTA is a heterocyclic compound that contains a pyrrole ring, a thiophene ring, and a carboxylic acid group.

Mechanism of Action

The exact mechanism of action of AMPTA is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. For example, AMPTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of key enzymes involved in cell proliferation. AMPTA has also been reported to inhibit the activity of DPP-4, leading to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
AMPTA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AMPTA exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. AMPTA has also been shown to exhibit antifungal and antibacterial activity against various strains of fungi and bacteria. In addition, AMPTA has been reported to improve glucose metabolism and insulin secretion in animal models of diabetes.

Advantages and Limitations for Lab Experiments

AMPTA has several advantages for use in lab experiments. It is a relatively small and simple molecule, making it easy to synthesize and manipulate. It also exhibits potent biological activity, making it a useful tool for investigating various biological processes. However, there are also limitations to the use of AMPTA in lab experiments. For example, it may exhibit off-target effects or toxicity at high concentrations, and its mechanism of action may not be fully understood.

Future Directions

There are several future directions for research on AMPTA. One area of interest is the development of AMPTA derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the mechanism of action of AMPTA and its potential use as a tool for studying various biological processes. Additionally, the development of new methods for the synthesis of AMPTA and its derivatives may enable more efficient and cost-effective production of these compounds for research purposes.

Synthesis Methods

The synthesis of AMPTA is a multi-step process that involves the condensation of 1-acetyl-4-methylpyrrole-2-carboxylic acid with thiophene-2-carboxylic acid followed by the introduction of an amino group and the subsequent acylation of the amino group with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization. The purity of the product is confirmed by NMR and MS analysis.

Scientific Research Applications

AMPTA has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. AMPTA has also been studied as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of glucose metabolism and insulin secretion. In addition, AMPTA has been investigated for its potential use as a fluorescent probe for imaging of biological systems.

properties

IUPAC Name

2-[(4-acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-8(17)9-6-10(16(2)7-9)13(18)15-12(14(19)20)11-4-3-5-21-11/h3-7,12H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYYUGZGCLTBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)NC(C2=CC=CS2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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